(3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine
Description
This compound is a bicyclic acetal derivative featuring a fused [1,3]dioxolo[4,5-c]pyridine core with a hexahydro scaffold and two methyl groups at the 2,2-positions. Its stereochemistry (3As,7aR) confers rigidity to the structure, making it a valuable intermediate in synthetic organic chemistry, particularly in the total synthesis of tunicamycin V . The compound is synthesized via a multi-step sequence starting from protected sugar derivatives, such as D-galactal-4,5-acetonide, through key reactions like the Büchner-Curtius-Schlotterbeck (BCS) reaction and azidonitration . Its derivatives, including acetamide and tosylate variants, serve as precursors for glycosylation and functionalization in natural product synthesis .
Properties
IUPAC Name |
(3aS,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)10-6-3-4-9-5-7(6)11-8/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFIHNHBIJRZFE-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CCNCC2O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CCNC[C@@H]2O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine typically involves multi-step organic reactions. The process often begins with the preparation of the dioxolane ring, followed by the introduction of the pyridine moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction pathway and products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes and products.
Mechanism of Action
The mechanism of action of (3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved in these interactions are complex and may vary depending on the specific application or context.
Comparison with Similar Compounds
Key Differences :
- Azidomethyl vs. Acetamide : The azidomethyl group (P2) enhances reactivity toward alkyne cycloadditions, while the acetamide (P3) improves solubility and stability .
- Hydroxyl/Azido Combination (P5) : Introduces polarity, enabling participation in hydrogen bonding and oxidative transformations .
Stereochemical and Ring System Variants
Key Differences :
- Oxazolo vs. Dioxolo : Oxazolo derivatives (e.g., oxazolo-pyridine) introduce nitrogen into the ring, altering electronic properties and hydrogen-bonding capacity compared to oxygen-rich dioxolo systems .
- Pyrrolo-pyridine vs. Dioxolo-pyridine : Pyrrolo systems (e.g., pyrrolo[3,4-c]pyridine) exhibit higher basicity due to the secondary amine, whereas dioxolo derivatives are more lipophilic .
Complex Fused Derivatives
Key Differences :
- Tricyclic Systems: Increased ring fusion (e.g., dioxino-dioxolo-imidazo-pyridine) enhances conformational rigidity but reduces solubility .
- Electron-Withdrawing Groups: Nitro and cyano substituents (e.g., in imidazo-pyridines) modulate electronic density for applications in catalysis or sensing .
Biological Activity
(3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine (CAS Number: 2445750-62-7) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula: C₈H₁₅NO₂
- Molecular Weight: 157.21 g/mol
- Structure: The compound features a unique bicyclic structure that includes a dioxole moiety.
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
- Neuroprotective Effects : Research suggests potential neuroprotective effects in cellular models of neurodegeneration. The compound appears to reduce oxidative stress and inflammation in neuronal cells.
- Anticancer Activity : Some studies have reported that this compound can inhibit the proliferation of cancer cells in vitro. The exact mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Inhibition of E. coli growth by 50% at 20 µg/mL | Agar diffusion method |
| Study 2 | Reduction of oxidative stress markers in SH-SY5Y cells | Cell viability assays and ROS measurement |
| Study 3 | Induction of apoptosis in MCF-7 breast cancer cells | Flow cytometry and caspase activity assays |
The biological mechanisms underlying the activities of this compound are still being elucidated. However:
- Antimicrobial Action : Likely involves interference with the synthesis of bacterial cell wall components.
- Neuroprotection : May be attributed to its ability to scavenge free radicals and modulate inflammatory pathways.
- Anticancer Mechanisms : Involves activation of pro-apoptotic pathways and inhibition of survival signals in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
